

An In-Depth Technical Guide to Sethoxydim (CAS: 74051-80-2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide **sethoxydim**, covering its chemical properties, mechanism of action, metabolism, toxicology, and environmental fate. Detailed experimental protocols and data are presented to support research and development activities.

Introduction

Sethoxydim, with CAS number 74051-80-2, is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical family.[1][2] It is widely used to control annual and perennial grass weeds in a variety of broadleaf crops, including vegetables, fruits, and ornamentals, without harming the desired plants.[3][4] **Sethoxydim** is absorbed systemically and works by inhibiting a crucial enzyme in lipid synthesis, a pathway essential for the growth of susceptible grass species.[4][5] It is typically formulated as an emulsifiable concentrate and applied as a foliar spray.[3][4]

Physicochemical Properties

Sethoxydim is an amber-colored, oily, and odorless liquid.[6] Its key physicochemical properties are summarized in the table below, providing essential data for formulation, handling, and environmental fate analysis.



Property	Value	Citations
CAS Number	74051-80-2	[6]
Molecular Formula	C17H29NO3S	[3]
Molecular Weight	327.5 g/mol	[3][6]
IUPAC Name	(±)-(EZ)-2-(1- ethoxyiminobutyl)-5-[2- (ethylthio)propyl]-3- hydroxycyclohex-2-enone	[7]
Appearance	Amber-colored, oily liquid	[6]
Water Solubility	4,700 mg/L (at 20°C, pH 7)	[3][6][7]
25 mg/L (at 20°C, pH 4)	[3]	
Organic Solvent Solubility	Very soluble in methanol, hexane, acetone, and other common organic solvents	[3][6]
Vapor Pressure	<0.1 mPa (<1 x 10 ⁻⁷ mm Hg) at 20°C	[3][6]
Log K₀w (Partition Coeff.)	1.65 (at pH 7)	[6][7]
Adsorption Coefficient (Koc)	~100 (estimated)	[6]

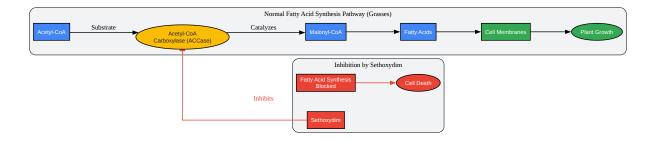
Mechanism of Action

Sethoxydim's herbicidal activity is derived from its specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[8][9] ACCase catalyzes the first committed step in the de novo fatty acid biosynthesis pathway: the carboxylation of acetyl-CoA to form malonyl-CoA.[2][10]

In susceptible grass species (monocots), **sethoxydim** binds to the plastidial ACCase, blocking its function.[8][11] This inhibition prevents the production of fatty acids, which are critical components for building and maintaining cell membranes.[2][4] The disruption of membrane integrity is most pronounced in regions of active growth, such as meristematic tissues, leading to a cessation of shoot and rhizome growth, necrosis, and ultimately, plant death.[5][8]



The selectivity of **sethoxydim** is due to structural differences in the ACCase enzyme between grasses and broadleaf plants (dicots).[8] The ACCase in broadleaf plants has a different binding site, rendering it insensitive to **sethoxydim**, which allows for the targeted control of grassy weeds within broadleaf crops.[8][12]



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Caption: Sethoxydim's mechanism of action via ACCase inhibition.

Pharmacokinetics and Metabolism Plant Metabolism

Sethoxydim is rapidly absorbed through the leaf surfaces and, to a lesser extent, the roots of plants.[3][8] Following absorption, it is translocated systemically through both the xylem and phloem to the plant's meristematic tissues, where it accumulates.[5][8] In tolerant broadleaf species, **sethoxydim** is quickly metabolized into non-phytotoxic compounds, which is a key basis for its selectivity.[2][8] In soybeans, for example, the parent molecule undergoes oxidation, structural rearrangement, and conjugation.[3]

Animal Metabolism



In animal studies, **sethoxydim** demonstrates rapid absorption and excretion. Following oral administration in rats, 78.5% of the dose is eliminated in the urine and 20.1% in the feces within 48 hours.[3] This rapid elimination results in negligible accumulation in tissues.[3]

Toxicological Profile

Sethoxydim is classified as a slightly toxic compound (EPA toxicity class III).[1][6] It can cause skin and eye irritation upon contact.[3][6] The table below summarizes key acute toxicity data. Long-term feeding studies in dogs have shown that high doses can lead to anemia, while no adverse effects were observed in mice after two years of feeding.[6]

Species	Test	Result (LD50 / LC50)	Citations
Rat	Oral LD50	2,600 - 3,100 mg/kg	[6][8]
Rat	Dermal LD50	>5,000 mg/kg	[6][8]
Rat	Inhalation LC50 (4-hr)	>6.3 mg/L	[6]
Rabbit	Dermal LD50	>5,000 mg/kg	[8]
Mallard Duck	Oral LD50	>2,510 mg/kg	[6]
Bobwhite Quail	Oral LD50	>5,620 mg/kg	[8]
Bluegill Sunfish	96-hr LC₅o	100 mg/L	[6][8]
Rainbow Trout	96-hr LC₅o	32 mg/L	[6]
Daphnia magna	3-hr LC50	1.5 mg/L	[6]

Environmental Fate and Ecotoxicity

Sethoxydim exhibits low persistence in the environment due to its rapid degradation through microbial action and photolysis.[8]

Soil

In soil, **sethoxydim** is primarily degraded by microbial metabolism.[8] It is also readily degraded by light (photolysis) on the soil surface, with a reported half-life of less than four hours.[6] The overall field half-life ranges from 5 to 25 days.[6][8] Due to its high water solubility



and low adsorption to soil particles, **sethoxydim** has the potential to be mobile; however, its rapid degradation typically limits significant movement and leaching.[6][8]

Water

In aquatic environments, **sethoxydim** is degraded very quickly by sunlight, with a photodegradation half-life of less than an hour in water.[6] It is relatively stable to hydrolysis in neutral solutions but decomposes rapidly under alkaline conditions.[6][13]

Parameter	Value	Citations
Soil Half-Life	5 - 25 days	[6][8]
Primary Degradation	Microbial metabolism, Photolysis	[8]
Water Photodegradation	< 1 hour	[6]
Mobility Potential	High (but limited by rapid degradation)	[8]

Experimental Protocols Protocol: Determination of Sethoxydim Residues by HPLC-UV

This protocol outlines a general method for the quantitative analysis of **sethoxydim** residues in a sample matrix (e.g., soil, water, plant tissue). The primary analytical technique is High-Performance Liquid Chromatography with UV detection.[3][13]

1. Sample Preparation and Extraction: a. Weigh a homogenized 10 g sample into a 50 mL centrifuge tube. b. Add 20 mL of dichloromethane. c. For aqueous samples, adjust pH to ~3 to improve extraction efficiency.[13] d. Vigorously shake or sonicate the mixture for 20 minutes to ensure thorough extraction. e. Centrifuge at 4000 rpm for 10 minutes to separate the organic and solid/aqueous phases. f. Carefully collect the dichloromethane (bottom layer) and transfer it to a clean vial. g. Repeat the extraction (steps b-f) with an additional 20 mL of dichloromethane and combine the extracts. h. Evaporate the combined extract to dryness



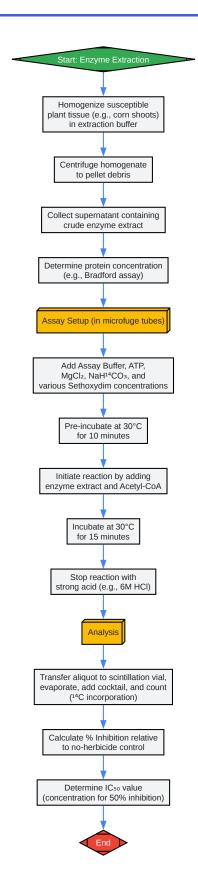
under a gentle stream of nitrogen at 35°C. i. Reconstitute the residue in 1 mL of mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.

- 2. HPLC-UV Analysis: a. Instrument: HPLC system equipped with a UV-Vis detector. b. Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m). c. Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). A typical starting point is 60:40 (Acetonitrile:Water). d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 μ L. f. Detection Wavelength: 254 nm. g. Quantification: Prepare a calibration curve using certified analytical standards of **sethoxydim** (e.g., 0.1, 0.5, 1, 5, 10 μ g/mL). Calculate the concentration in the sample by comparing its peak area to the calibration curve.
- 3. Quality Control: a. Spike a blank matrix sample with a known concentration of **sethoxydim** standard to determine extraction recovery. b. Run a solvent blank between samples to check for carryover.

Protocol: In Vitro Assay for ACCase Inhibition

This protocol describes a method to measure the inhibitory effect of **sethoxydim** on ACCase activity, adapted from procedures described in the literature.[11][14] The assay measures the ATP- and bicarbonate-dependent incorporation of radiolabeled acetyl-CoA into an acid-stable product (malonyl-CoA).





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Caption: Experimental workflow for an in vitro ACCase inhibition assay.



- 1. Enzyme Extraction: a. Harvest fresh, young leaf tissue from a susceptible grass species (e.g., corn seedlings). b. Homogenize the tissue in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA) on ice. c. Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C. d. Use the resulting supernatant as the crude enzyme extract. Determine the protein concentration using a standard method like the Bradford assay.
- 2. ACCase Activity Assay: a. Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NaH¹⁴CO₃ (radiolabeled bicarbonate), and varying concentrations of **sethoxydim** (dissolved in DMSO, with a DMSO-only control). b. Pre-incubate the mixture at 30°C for 10 minutes. c. Initiate the reaction by adding the enzyme extract and a saturating concentration of acetyl-CoA. d. Incubate the reaction for 15 minutes at 30°C. e. Terminate the reaction by adding a small volume of concentrated HCl. This acidifies the solution, stopping the enzymatic reaction and driving off any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas. f. Centrifuge the terminated reaction to pellet denatured protein.
- 3. Measurement and Data Analysis: a. Transfer an aliquot of the supernatant to a scintillation vial. b. Dry the aliquot to remove all liquid. c. Add scintillation cocktail and measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter. The counts represent the amount of acid-stable ¹⁴C-malonyl-CoA formed. d. Calculate the percent inhibition for each **sethoxydim** concentration relative to the control (no herbicide). e. Plot the percent inhibition against the logarithm of the **sethoxydim** concentration to determine the IC₅₀ value (the concentration of **sethoxydim** required to inhibit ACCase activity by 50%).[11]

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